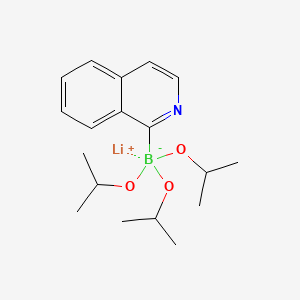
Lithium triisopropoxy(isoquinolin-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium triisopropoxy(isoquinolin-1-yl)borate is a chemical compound with the molecular formula C18H27BLiNO3 and a molecular weight of 323.16 g/mol . It is a heterocyclic building block used primarily in research settings. This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and an isoquinoline moiety.
Vorbereitungsmethoden
The synthesis of Lithium triisopropoxy(isoquinolin-1-yl)borate typically involves the reaction of isoquinoline with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent decomposition
Analyse Chemischer Reaktionen
Lithium triisopropoxy(isoquinolin-1-yl)borate can undergo various chemical reactions, including:
Reduction: It can be reduced using common reducing agents, leading to the formation of different borate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Lithium triisopropoxy(isoquinolin-1-yl)borate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of Lithium triisopropoxy(isoquinolin-1-yl)borate involves its interaction with various molecular targets. The borate group can coordinate with metal ions, affecting their reactivity and stability. The isoquinoline moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors . These interactions are crucial for its observed biological activities and its role in enhancing the performance of lithium-ion batteries.
Vergleich Mit ähnlichen Verbindungen
Lithium triisopropoxy(isoquinolin-1-yl)borate can be compared with other borate derivatives such as:
Lithium (2-pyridinyl)triisopropoxyborate: Similar in structure but with a pyridine ring instead of isoquinoline.
Tris(trimethylsilyl)borate: Known for its use in lithium-ion batteries as a cathode electrolyte interphase-forming additive.
The uniqueness of this compound lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other borate derivatives.
Eigenschaften
Molekularformel |
C18H27BLiNO3 |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
lithium;isoquinolin-1-yl-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C18H27BNO3.Li/c1-13(2)21-19(22-14(3)4,23-15(5)6)18-17-10-8-7-9-16(17)11-12-20-18;/h7-15H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
JTASWPMTSPEERA-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-](C1=NC=CC2=CC=CC=C12)(OC(C)C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


azanium](/img/structure/B12505067.png)
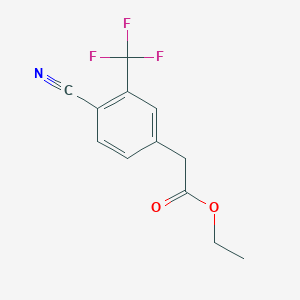
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
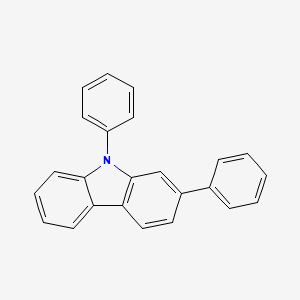
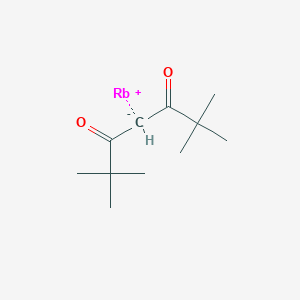

![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

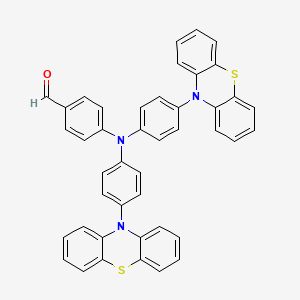
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
amine) chloride](/img/structure/B12505131.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)
